molecular formula C22H22N4O2S B2430532 N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946244-38-8

N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2430532
CAS RN: 946244-38-8
M. Wt: 406.5
InChI Key: YYYOSWAXXKCLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory Agents : A study detailed the synthesis of pyridines, pyrimidinones, and oxazinones as potential anti-inflammatory agents, starting from citrazinic acid. The compounds exhibited anti-inflammatory activity comparable to Prednisolone® (A. Amr, N. M. Sabry, & Mohamed M. Abdulla, 2007).

  • Anticancer Activity : Research on the synthesis of 5-deaza analogues of aminopterin and folic acid showed significant anticancer activity in vitro and in vivo, highlighting the potential of pyrimidine derivatives in cancer treatment (T. Su et al., 1986).

  • Antitumor Agents : Compounds designed as dual inhibitors of dihydrofolate reductase and thymidylate synthase exhibited potent antitumor activity, showcasing the pyrrolo[2,3-d]pyrimidine scaffold's utility in developing new antitumor agents (A. Gangjee et al., 2005).

Structural Studies

  • Crystal Structures : The study of the crystal structures of certain pyrimidin-2-ylsulfanylacetamides revealed insights into their molecular conformations, which could be relevant for understanding the structural basis of their biological activities (S. Subasri et al., 2016).

Synthesis Techniques

  • Synthesis Methods : Research on the synthesis and evaluation of corrosion inhibitors based on acetamide derivatives highlights the diversity of applications for compounds with acetamide groups, including materials science (A. Yıldırım & M. Cetin, 2008).

  • Heterocyclic Compounds : The creation of novel heterocycles incorporating a thiadiazole moiety for use as insecticides demonstrates the utility of such compounds in developing agricultural chemicals (A. Fadda et al., 2017).

properties

IUPAC Name

N-benzyl-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-20(24-13-16-7-2-1-3-8-16)15-29-21-18-10-6-11-19(18)26(22(28)25-21)14-17-9-4-5-12-23-17/h1-5,7-9,12H,6,10-11,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYOSWAXXKCLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.